Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This specific compound, with its unique structure, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo and benzodiazepine rings through cyclization of appropriate precursors.
Substitution Reactions: Introduction of phenyl and methyl groups via substitution reactions using reagents like phenyl lithium or methyl iodide.
Hydrogenation: Reduction of double bonds to achieve the dihydro form.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Purification Techniques: Advanced purification methods such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction to more saturated forms using reducing agents like sodium borohydride.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to other benzodiazepines.
Industry: Use in the synthesis of specialized materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- would likely involve interaction with specific molecular targets such as neurotransmitter receptors. The pathways involved may include modulation of GABAergic activity, similar to other benzodiazepines, leading to effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-9-phenyl-2,4,8-trimethyl- may exhibit unique properties due to its specific structural modifications, which could result in different pharmacokinetics and pharmacodynamics compared to other benzodiazepines.
Properties
CAS No. |
113597-48-1 |
---|---|
Molecular Formula |
C20H19N3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2,4,8-trimethyl-9-phenyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine |
InChI |
InChI=1S/C20H19N3/c1-12-11-13(2)22-20-17(21-12)10-9-16-14(3)18(23-19(16)20)15-7-5-4-6-8-15/h4-10,23H,11H2,1-3H3 |
InChI Key |
BKCJKCFRNKCKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(C=C2)C(=C(N3)C4=CC=CC=C4)C)N=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.